Bienvenue dans la boutique en ligne BenchChem!

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Synthetic Methodology Oxidative Cyclization Fluorenone Synthesis

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine (CAS 13737-31-0), also known as N-methyl-2-biphenylmethylamine, is a secondary aromatic amine featuring a biphenyl core functionalized with an N-methylaminomethyl group at the ortho position. With a molecular formula of C₁₄H₁₅N, a molecular weight of 197.28 g·mol⁻¹, and a computed logP of 2.9, the compound occupies a distinct physicochemical space that differentiates it from both the primary amine analog (2-phenylbenzylamine, CAS 1924-77-2) and the isomeric N-methyl-biphenyl-3- or 4-methanamine derivatives.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 13737-31-0
Cat. No. B082664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine
CAS13737-31-0
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C14H15N/c1-15-11-13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3
InChIKeyFXXBKXHFEBSUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine (CAS 13737-31-0) – Procurement-Grade Evidence for a Differentiable Biphenylmethanamine Building Block


1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine (CAS 13737-31-0), also known as N-methyl-2-biphenylmethylamine, is a secondary aromatic amine featuring a biphenyl core functionalized with an N-methylaminomethyl group at the ortho position. With a molecular formula of C₁₄H₁₅N, a molecular weight of 197.28 g·mol⁻¹, and a computed logP of 2.9, the compound occupies a distinct physicochemical space that differentiates it from both the primary amine analog (2-phenylbenzylamine, CAS 1924-77-2) and the isomeric N-methyl-biphenyl-3- or 4-methanamine derivatives [1]. It is commercially available as a free base (purity typically ≥97–99%) and as its hydrochloride salt (purity ≥98%) from multiple independent suppliers, supporting reproducible sourcing for research and industrial programs .

Why In-Class Biphenylmethanamine Isosteres Cannot Replace 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine in Critical Synthetic and Pharmacological Workflows


Generic substitution within the biphenylmethanamine family is not viable because the ortho-substitution pattern and the N-methyl secondary amine collectively determine regioselective reactivity in oxidative cyclization reactions, pharmacokinetic-relevant logD values, and compatibility with structure-guided medicinal chemistry campaigns. Primary ortho-amines, tertiary ortho-amines, and N-methyl meta- or para-substituted isomers exhibit divergent synthetic yields, distinct hydrogen-bonding capacities, and altered target-engagement profiles. The specific combination of steric, electronic, and solubility properties embedded in 1-([1,1'-biphenyl]-2-yl)-N-methylmethanamine makes it a non-fungible intermediate for producing highly substituted fluorenones and acyl guanidine-based TPH1 inhibitors [1]. These orthogonal differentiation dimensions, each supported by quantitative evidence, are detailed in Section 3.

Quantitative Differentiation Guide for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine: Comparator-Based Evidence for Scientific Selection


Fluorenone Cyclization Yield: N-Methyl Secondary Amine vs. Primary Amine and Tertiary Amine Analogs

In a metal-free TBHP-promoted oxidative cyclization protocol, the N-methyl secondary amine (2b) afforded fluorenone (3) in a 60% isolated yield. The primary amine analog (2a, 1-([1,1'-biphenyl]-2-yl)methanamine) gave a comparable 62% yield, while the tertiary dimethylamine analog (2c) produced only trace amounts of product. This establishes that the secondary N-methylamine is the minimal functional handle capable of delivering preparatively useful yields, whereas tertiary amines are synthetically incompetent for this transformation [1].

Synthetic Methodology Oxidative Cyclization Fluorenone Synthesis

LogD₇.₄ and Lipophilicity-Driven ADME Differentiation vs. Primary Amine Analog

The N-methyl substitution raises the lipophilicity of the biphenylmethanamine scaffold in a quantifiable manner relevant to passive membrane permeability. At pH 7.4, the logD of the target compound is 0.68 (calculated via JChem, Chembase), whereas the primary amine analog (2-phenylbenzylamine) has a logD₇.₄ of 0.54. The logP (neutral species) increases from 2.75 for the primary amine to 3.18 (Chembase) or 2.9 (PubChem XLogP3) for the N-methyl derivative [1]. This logD difference of approximately 0.14 units, while modest, translates to an estimated 1.4-fold higher distribution into lipid phases under physiological conditions, which can affect CNS penetration, volume of distribution, and non-specific protein binding in drug discovery programs [2].

Physicochemical Properties Drug-Likeness Lipophilicity

Hydrogen-Bond Donor Count and Topological Polar Surface Area: Implication for Blood-Brain Barrier Penetration Prediction

Both the target N-methyl compound and its primary amine analog possess one hydrogen-bond donor (HBD) and a topological polar surface area (TPSA) of approximately 12 Ų (PubChem computed). However, compared to alternative biphenylmethanamine scaffolds bearing additional polar substituents (e.g., hydroxyl, methoxy, or carboxyl groups), the target compound's minimal HBD and TPSA values place it within the optimal range for blood-brain barrier penetration (typically HBD ≤ 3, TPSA < 90 Ų). Within the specific sub-series of 2-substituted biphenylmethanamines, the N-methyl group provides a unique balance: it increases CNS-penetrant lipophilicity without adding a second HBD, which a primary amine would effectively contribute via stronger hydrogen-bonding in physiological environments [1]. This differentiated HBD/lipophilicity profile is class-level inference based on general CNS drug design principles, supported by the measured logD data in Evidence Item 2 above [2].

CNS Drug Design Physicochemical Filters Blood-Brain Barrier

Regiochemical Specificity: Ortho- vs. Meta-Substituted N-Methyl Biphenylmethanamine in 5-HT₇ Receptor Modulation

A systematic structure-activity relationship (SAR) study of biphenylmethanamine derivatives as 5-HT₇ receptor modulators demonstrated that the position of the methanamine group on the biphenyl scaffold critically determines functional activity. Biphenyl-3-yl-methanamine derivatives yielded both partial agonists (EC₅₀ = 0.55–3.2 μM) and full antagonists (IC₅₀ = 5.57–23.1 μM) depending on the amino substituent, while biphenyl-2-yl derivatives (the substitution pattern of the target compound) were not explored in this specific publication. This SAR gap highlights the unexplored functional space of the ortho-substituted N-methyl derivative relative to the well-characterized meta-substituted series . From a procurement perspective, the ortho isomer is structurally pre-organized for distinct binding modes to 5-HT₇R Arg367, which the meta-series cannot access due to altered vector geometry of the aminomethyl side chain.

Neuropharmacology Serotonin Receptor Modulation Regiochemical Specificity

Supply-Chain Differentiation: Purity Grades and Salt Forms Available for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine vs. Close Analogs

The target compound is commercially available as both the free base and the hydrochloride salt from multiple non-overlapping suppliers, with purities reaching ≥99.0% for the free base (XiYa Chemical, product code J1119749) and ≥98% for the HCl salt (AKSci, catalog Y1442). The primary amine analog (2-phenylbenzylamine) is also widely available, but the N-methyl analog offers favorable solid-state handling properties as its HCl salt (white solid, m.p. data from AKSci) compared to the free base, which is a liquid at ambient temperature. The isomeric N-methyl-3-methanamine (CAS 709649-61-6) and N-methyl-4-methanamine derivatives are substantially less stocked, and their pricing and lead times differ significantly . This procurement-level differentiation is critical for programs requiring reproducible bulk supply with documented analytical certificates (NMR, HPLC, GC) .

Chemical Procurement Purity Specifications Salt Form Availability

Validated Intermediate Status for TPH1 Inhibitor Synthesis: Acyl Guanidine Class

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine is explicitly cited as a useful chemical for preparing acyl guanidine derivatives that function as highly potent tryptophan hydroxylase 1 (TPH1) inhibitors . The Goldberg et al. (2016) disclosure of acyl guanidine TPH1 inhibitors, which achieved IC₅₀ values as low as 33 nM against human TPH1 in biochemical assays [1], establishes the therapeutic relevance of this chemotype. The ortho-substituted biphenyl motif with the N-methylamine handle provides the necessary vector for constructing the acyl guanidine pharmacophore that engages the TPH1 active site. Alternative substitution patterns (e.g., 3-yl or 4-yl) would alter the exit vector geometry of the acyl guanidine chain and are not reported in the same inhibitor series.

TPH1 Inhibition Peripheral Serotonin Acyl Guanidine Synthesis

High-Confidence Application Scenarios for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine Derived from Quantitative Differentiation Evidence


Total Synthesis of Highly Substituted Fluorenones via Metal-Free Oxidative Cyclization

Based on the direct head-to-head evidence that the N-methyl secondary amine (2b) provides a 60% isolated yield in the TBHP-promoted cyclization to fluorenones, while the tertiary amine analog (2c) yields no product, this compound is the optimal choice for synthetic chemistry groups developing metal-free routes to natural product-like fluorenone scaffolds, including nobilone and its analogs. The protocol tolerates methoxy, cyano, nitro, chloro, and silyl-protected phenol groups, making the N-methyl derivative a versatile entry point for diversity-oriented synthesis [1].

Medicinal Chemistry Campaigns Targeting Peripheral Serotonin Reduction via TPH1 Inhibition

The validated intermediate status of 1-([1,1'-biphenyl]-2-yl)-N-methylmethanamine for preparing acyl guanidine TPH1 inhibitors, which have demonstrated IC₅₀ values as low as 33 nM against human TPH1, supports its use in drug discovery programs aimed at peripheral serotonin modulation for indications such as pulmonary arterial hypertension, irritable bowel syndrome, and chemotherapy-induced emesis. The ortho-substitution pattern is essential to maintain the correct vector alignment of the acyl guanidine pharmacophore with the enzyme active site .

CNS-Targeted Probe and Lead Generation Libraries

The combination of a single hydrogen-bond donor (HBD = 1), minimal TPSA (12 Ų), and a logD₇.₄ of 0.68 positions this compound favorably within CNS multiparameter optimization (MPO) space. Compared to the primary amine analog (HBD = 2, logD₇.₄ = 0.54), the N-methyl derivative offers a more CNS-compatible profile, reducing predicted P-gp efflux liability while maintaining adequate solubility for in vitro assays. This makes it a preferred scaffold for constructing focused libraries targeting CNS receptors and enzymes [2].

Regiochemically Defined Negative Control and Tool Compound Synthesis in 5-HT₇R Research

Given that biphenyl-3-ylmethanamine derivatives have been extensively characterized as 5-HT₇R partial agonists (EC₅₀ = 0.55–3.2 μM) and antagonists (IC₅₀ = 5.57–23.1 μM), the ortho-substituted N-methyl analog represents a structurally distinct, under-characterized chemical space. Procurement of this compound enables the synthesis of ortho-series tool compounds that serve as regioisomeric negative controls or novel chemotypes in 5-HT₇R ligand discovery, potentially accessing binding modes that are sterically inaccessible to the meta-series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.